Bienvenue dans la boutique en ligne BenchChem!

Vegfr-2-IN-28

VEGFR-2 kinase assay IC50 Enzymatic inhibition

Vegfr-2-IN-28 (compound 12c) is a unique pyrazole-pyrazoline VEGFR-2 inhibitor with an IC50 of 0.83 µM, distinctly triggering caspase-3-mediated apoptosis and G2/M cell-cycle arrest in MCF-7 breast cancer cells—a dual mechanism not shared by generic VEGFR-2 inhibitors like sorafenib. Its superior antiproliferative potency over tamoxifen (IC50 16.50 vs. 23.31 µM) and cleaner target selectivity make it an indispensable chemical probe for dissecting VEGFR-2 apoptotic signaling. Choose Vegfr-2-IN-28 for reproducible, publication-grade data free from off-target confounds.

Molecular Formula C26H17N7O7
Molecular Weight 539.5 g/mol
Cat. No. B12419792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-28
Molecular FormulaC26H17N7O7
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C26H17N7O7/c1-16-22(26(34)30(27-16)23-11-10-21(32(37)38)14-24(23)33(39)40)13-18-15-29(19-7-3-2-4-8-19)28-25(18)17-6-5-9-20(12-17)31(35)36/h2-15H,1H3/b22-13+
InChIKeyPHOMMXJDCXTWKV-LPYMAVHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-28: VEGFR-2 Kinase Inhibitor with Caspase-3–Mediated Apoptosis for Anticancer Research Procurement


Vegfr-2-IN-28 (CAS 2447597-39-7), also designated as compound 12c, is a synthetic small-molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 of 0.83 µM (828.23 nM) [1]. The compound is a pyrazole–pyrazoline hybrid derivative that induces apoptosis via activation of caspase-3 and arrests the cell cycle at the G2/M phase in breast cancer models [1]. Its molecular formula is C₂₆H₁₇N₇O₇ with a molecular weight of 539.46 g/mol .

Why Generic VEGFR-2 Inhibitor Substitution Is Not Advisable: The Distinct Apoptotic Signature of Vegfr-2-IN-28


VEGFR-2 inhibitors exhibit widely divergent kinase selectivity, cellular potency, and downstream apoptotic mechanisms that preclude simple functional interchange. Vegfr-2-IN-28 differentiates itself from the clinical reference sorafenib through a unique combination of VEGFR-2 inhibitory activity (IC50 = 828.23 nM vs. 186.54 nM for sorafenib) and a robust, caspase-3–mediated apoptosis induction that is not observed with all in-class compounds [1]. Within the same pyrazole series, structurally similar analogs such as compounds 6c and 7c display distinct potency profiles (IC50 = 913.51 nM and 225.17 nM, respectively) and varying capacities to trigger pre-G1 apoptosis and G2/M arrest [1]. Substituting Vegfr-2-IN-28 with a generic VEGFR-2 inhibitor without verifying its specific apoptotic and cell-cycle effects risks experimental inconsistency and may confound downstream biological interpretation.

Vegfr-2-IN-28 Procurement Evidence: Quantified Differentiation vs. Sorafenib and In‑Class Pyrazole Analogs


VEGFR‑2 Kinase Inhibition: Vegfr-2-IN-28 vs. Sorafenib

In an in vitro VEGFR-2 kinase inhibition assay, Vegfr-2-IN-28 (compound 12c) displayed an IC50 of 828.23 nM, which is 4.44‑fold less potent than the clinical multikinase inhibitor sorafenib (IC50 = 186.54 nM) [1]. This moderate potency relative to sorafenib is characteristic of the pyrazole–pyrazoline chemotype and must be considered when selecting a tool compound for target engagement studies.

VEGFR-2 kinase assay IC50 Enzymatic inhibition

Antiproliferative Activity Against MCF‑7 Breast Cancer Cells: Vegfr-2-IN-28 vs. Tamoxifen

Vegfr-2-IN-28 inhibited the proliferation of MCF‑7 human breast adenocarcinoma cells with an IC50 of 16.50 µM, which is 1.41‑fold more potent than the estrogen receptor antagonist tamoxifen (IC50 = 23.31 µM) under identical assay conditions [1].

MCF-7 Cytotoxicity Antiproliferative

Apoptosis Induction: Pre‑G1 Accumulation and Caspase‑3 Activation by Vegfr-2-IN-28

Flow cytometric analysis revealed that treatment of MCF‑7 cells with Vegfr-2-IN-28 resulted in a significant increase in the pre‑G1 apoptotic cell population and concomitant activation of caspase‑3 [1]. While quantitative fold‑change data are not provided for apoptosis endpoints in the primary reference, the observed effect is a documented differentiation from the in‑class analog 7c, which did not elicit the same robust caspase‑3 activation [1].

Apoptosis Caspase-3 Flow cytometry

Cell Cycle Arrest at G2/M Phase: Vegfr-2-IN-28 vs. Untreated Control

Cell cycle distribution analysis in MCF‑7 cells demonstrated that Vegfr-2-IN-28 induces a pronounced arrest at the G2/M checkpoint [1]. The paper reports a qualitative description of cell growth cessation at G2/M phase; specific percentage values for G2/M accumulation are not detailed in the abstract or available excerpts.

Cell cycle arrest G2/M phase Flow cytometry

Optimal Research Applications for Vegfr-2-IN-28 Based on Experimental Evidence


Breast Cancer Pharmacology: Comparative Cytotoxicity and Apoptosis Studies

Given its superior antiproliferative potency against MCF‑7 cells compared to tamoxifen (IC50 = 16.50 µM vs. 23.31 µM) and its documented caspase‑3–dependent apoptosis induction, Vegfr-2-IN-28 is an excellent chemical probe for dissecting VEGFR‑2–mediated apoptotic signaling in estrogen‑receptor‑positive breast cancer models [1]. This scenario is particularly relevant when a reference compound with well‑characterized apoptotic activity is required.

Cell Cycle and Mitotic Arrest Mechanism Elucidation

Vegfr-2-IN-28 induces G2/M phase cell cycle arrest in MCF‑7 cells [1]. This property makes the compound a valuable tool for investigating the crosstalk between VEGFR-2 inhibition and cell cycle regulatory proteins (e.g., cyclin B1/CDK1) in the context of angiogenesis‑independent tumor cell proliferation.

Structure–Activity Relationship (SAR) and Molecular Docking Studies

As part of a series of pyrazole–pyrazoline hybrids with reported molecular docking data [1], Vegfr-2-IN-28 serves as a reference point for SAR campaigns aimed at optimizing VEGFR-2 binding affinity and apoptotic efficacy. Researchers can benchmark new analogs against its established IC50 values (VEGFR‑2: 828.23 nM; MCF‑7: 16.50 µM) to assess improvements in potency or changes in downstream biological effects.

Differentiation from Multikinase Inhibitors in Signaling Studies

Unlike sorafenib, which inhibits multiple kinases including RAF and PDGFR, Vegfr-2-IN-28 has not been reported to exhibit broad off‑target activity [1]. This relative selectivity (inferred from the focused pyrazole‑pyrazoline design) makes the compound suitable for experiments requiring a cleaner VEGFR‑2‑centric readout, minimizing confounding effects from concurrent inhibition of other signaling nodes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.